Fondaparinux-dx Sodium
Description
Properties
Molecular Formula |
C₃₁HyDₓN₃Na₁₀O₄₉S₈ |
|---|---|
Synonyms |
Methyl O-2-Deoxy-6-O-sulfo-2-(sulfoamino)-α-D-glucopyranosyl-(14)-O-β-_x000B_D-glucopyranuronosyl-(14)-O-2-deoxy-3,6-di-O-sulfo-2-(sulfoamino)-α-D-glucopyranosyl-(14)-O-2-O-sulfo-α-L-idopyranuronosyl-(14)-2-deoxy-2-(sulfoamino)-α-D-glucopyranoside 6-(Hydro |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics of Fondaparinux Dx Sodium
Detailed Saccharide Sequence and Linkage Analysis
The foundational structure of Fondaparinux-dx Sodium is a linear oligosaccharide chain. The sequence and linkage are identical to the antithrombin-binding region of heparin.
Identification of Monomeric Sugar Units
This compound is composed of five distinct monosaccharide units arranged in a specific sequence. epa.gov These units consist of three glucosamine (B1671600) derivatives, one D-glucuronic acid, and one L-iduronic acid. epa.gov The systematic chemical name for the non-deuterated form, Fondaparinux (B3045324) Sodium, is methyl O-2-deoxy-6-O-sulfo-2-(sulfoamino)-α-D-glucopyranosyl-(1→4)-O-β-D-glucopyranuronosyl-(1→4)-O-2-deoxy-3,6-di-O-sulfo-2-(sulfoamino)-α-D-glucopyranosyl-(1→4)-O-2-O-sulfo-α-L-idopyranuronosyl-(1→4)-2-deoxy-6-O-sulfo-2-(sulfoamino)-α-D-glucopyranoside, decasodium salt. fda.gov
The structure of this compound is a deuterium-enriched version of this pentasaccharide. vulcanchem.com It has a molecular formula of C31H35D9N3Na10O49S8. cymitquimica.com The nine deuterium (B1214612) atoms replace specific hydrogen atoms on the pentasaccharide backbone. Based on available chemical notation, the deuteration sites are located on hydroxyl and sulfoamino groups.
Table 1: Monomeric Sugar Units of this compound
| Unit Position | Monosaccharide | Abbreviation |
|---|---|---|
| 1 (Reducing End) | N-sulfo, 6-O-sulfo-D-glucosamine methyl glycoside | GlcNS6SOMe |
| 2 | D-Glucuronic acid | GlcA |
| 3 | N-sulfo, 3,6-di-O-sulfo-D-glucosamine | GlcNS3S6S |
| 4 | 2-O-sulfo-L-Iduronic acid | IdoA2S |
| 5 (Non-reducing End) | N-sulfo, 6-O-sulfo-D-glucosamine | GlcNS6S |
Glycosidic Stereochemistry and Linkage Patterns
The monosaccharide units in this compound are connected by (1→4) glycosidic linkages. The stereochemistry of these linkages alternates between α and β configurations along the chain. epa.gov This specific arrangement is crucial for creating the precise three-dimensional shape required for its biological activity.
Table 2: Glycosidic Linkages in this compound
| Linkage | Stereochemistry |
|---|---|
| Unit 1 → Unit 2 | α(1→4) |
| Unit 2 → Unit 3 | β(1→4) |
| Unit 3 → Unit 4 | α(1→4) |
| Unit 4 → Unit 5 | α(1→4) |
Sulfation Pattern Elucidation
A defining characteristic of this compound is its extensive and specific pattern of sulfation, which is critical for its high-affinity binding to antithrombin III. epa.gov The molecule is an octasulfated pentasaccharide, meaning it carries eight sulfate (B86663) groups. epa.gov
N-Sulfated Moieties Characterization
The molecule also contains three N-sulfo groups, where a sulfate group is attached to a nitrogen atom of the glucosamine units. epa.gov These N-sulfated moieties are also essential for the biological function of the compound.
Table 3: Sulfation Pattern of this compound
| Unit | Position of Sulfation | Type |
|---|---|---|
| 1 | 6-O-sulfo | O-Sulfated |
| 1 | 2-N-sulfo | N-Sulfated |
| 3 | 3-O-sulfo | O-Sulfated |
| 3 | 6-O-sulfo | O-Sulfated |
| 3 | 2-N-sulfo | N-Sulfated |
| 4 | 2-O-sulfo | O-Sulfated |
| 5 | 6-O-sulfo | O-Sulfated |
| 5 | 2-N-sulfo | N-Sulfated |
Three-Dimensional Structural Determination
The three-dimensional conformation of Fondaparinux is crucial for its specific interaction with antithrombin. Research, including single-crystal X-ray analysis and Nuclear Magnetic Resonance (NMR) spectroscopy, has provided detailed insights into its spatial arrangement.
The single-crystal X-ray structure of uncomplexed Fondaparinux sodium has been determined, confirming its absolute configuration. vulcanchem.comcymitquimica.com In this solid state, the glucosamine and glucuronic acid residues adopt a stable 4C1 chair conformation. vulcanchem.comcaymanchem.com The L-iduronic acid ring, a subject of considerable conformational flexibility, exists in a distorted 1C4 chair conformation in the uncomplexed crystal structure. vulcanchem.comcaymanchem.com
In solution, the L-iduronic acid ring exhibits more dynamic behavior, existing in equilibrium between the 1C4 chair and the 2S0 skew-boat conformations. caymanchem.com However, when Fondaparinux binds to antithrombin III, the L-iduronic acid ring is locked into the 2S0 conformation. caymanchem.com This induced fit is a key aspect of its mechanism of action, highlighting the conformational dynamics inherent in its molecular architecture.
Single Crystal X-ray Crystallography of this compound
The definitive solid-state structure of fondaparinux sodium was determined through single-crystal X-ray analysis, which unequivocally confirmed its chemical structure and absolute configuration. nih.govnih.gov While the drug substance is typically produced as an amorphous powder, crystallization was achieved to allow for detailed structural elucidation. mdpi.com
The analysis revealed that the asymmetric unit in the crystal lattice is complex, containing one pentasaccharide anion, nine sodium cations, 17 water molecules that are coordinated to the sodium ions, and an additional 15 non-coordinated water molecules. mdpi.com Due to the high number of sulfur atoms within the heavily sulfated molecule, anomalous dispersion methods were successfully applied to determine the absolute configuration. nih.govnih.gov
A critical finding from the crystallographic data is the conformation of the iduronic acid residue (the central sugar ring). In the uncomplexed, crystalline state, this ring adopts a single, somewhat distorted chair conformation. nih.govmdpi.com This is noteworthy because, in solution, this ring is known to be much more flexible. The glucosamine and glucuronic acid residues, however, maintain a stable 4C1-conformation. nih.gov The crystal structure provides a static snapshot that contrasts with the dynamic behavior observed in solution, highlighting the conformational adaptability of the iduronic acid ring. nih.govnih.gov
| Parameter | Single-Crystal Study | Powder Diffraction Study |
|---|---|---|
| Space Group | P2 1 | P2 1 |
| a (Å) | 14.077(3) | 14.156(1) |
| b (Å) | 29.215(6) | 29.431(1) |
| c (Å) | 14.148(3) | 14.218(1) |
| β (°) | 117.91(3) | 118.25(1) |
| Volume (ų) | 5142(2) | 5220.6(6) |
Conformational Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides crucial insights into the solution-state structure and dynamics of fondaparinux sodium. Unlike the static picture from X-ray crystallography, NMR reveals a significant degree of conformational flexibility, particularly concerning the L-iduronic acid residue. nih.gov
In solution, the iduronic acid ring exists in a dynamic equilibrium between two primary conformations: the chair form (1C4) and the skew-boat form (2S0). nih.govacs.org These conformers rapidly interconvert on the NMR timescale. This conformational heterogeneity is a key feature of fondaparinux in its unbound state in solution. nih.gov In contrast, the glucosamine and glucuronic acid rings remain in a stable 4C1 chair conformation. nih.gov
13C NMR spectroscopy is a standard method for the identification and characterization of fondaparinux sodium. drugfuture.com Specific chemical shifts are indicative of the carbon environments within the pentasaccharide structure.
| Assignment | Chemical Shift (ppm) |
|---|---|
| O-methyl | 58.2 (± 0.3) |
| Unassigned | 59.5 (± 0.3) |
| Unassigned | 60.5 (± 0.3) |
| Unassigned | 60.8 (± 0.3) |
| Unassigned | 68.9 (± 0.3) |
| Unassigned | 69.2 (± 0.3) |
| Unassigned | 69.6 (± 0.3) |
| C-1 Resonance | 98.9 (± 0.3) |
| C-1 Resonance | 100.4 (± 0.3) |
| C-1 Resonance | 101.1 (± 0.3) |
| C-1 Resonance | 102.4 (± 0.3) |
| C-1 in α-D-glucopyranosyluronic acid ring | 103.9 (± 0.1) |
| Carbonyl Carbon | 176.7 (± 0.3) |
| Carbonyl Carbon | 178.0 (± 0.3) |
Synthetic Pathways and Chemical Derivatization of Fondaparinux Dx Sodium
Modular Synthetic Strategies and Building Block Approaches
Modern syntheses of Fondaparinux (B3045324) rely heavily on a modular or building block approach. This strategy involves the preparation of activated monosaccharide or disaccharide units from simple, commercially available starting materials. These building blocks are designed with a specific arrangement of protecting groups that allows for their sequential and stereoselective coupling. For Fondaparinux-dx Sodium, deuterium (B1214612) atoms would be incorporated into these initial monosaccharide building blocks at specific, non-exchangeable positions.
The synthesis of the five distinct monosaccharide units of Fondaparinux begins with readily available sugars such as D-glucosamine and D-glucose. nih.gov These precursors undergo a series of chemical modifications to install the necessary functional groups and protecting groups. Key transformations include:
Protection of hydroxyl groups: A variety of orthogonal protecting groups are used to mask the hydroxyl groups that are not involved in a particular glycosylation step or that will be sulfated at a later stage. Common protecting groups include benzyl (B1604629) (Bn), acetyl (Ac), benzoyl (Bz), and silyl (B83357) ethers.
Introduction of the azido (B1232118) group: The amino groups on the glucosamine (B1671600) residues are typically masked as azides (N₃), which are stable throughout the synthesis and can be reduced to amines just before the N-sulfation step.
Formation of glycosyl donors: The anomeric position of the sugar is converted into a good leaving group to facilitate the glycosylation reaction. Common glycosyl donors include trichloroacetimidates, thioglycosides, and glycosyl halides.
The strategic choice of protecting groups is paramount, as it dictates the order of chemical reactions and the regioselectivity of the final sulfation steps.
| Starting Material | Target Monomer Unit | Key Modifications |
| D-Glucosamine | Glucosamine derivatives | N-azidation, O-protection (e.g., Bn, Ac, Bz) |
| D-Glucose | Glucuronic/Iduronic acid precursors | Oxidation, O-protection |
This interactive table summarizes the initial steps in creating building blocks for this compound synthesis from common monosaccharides.
Convergent strategies dramatically enhance the efficiency of Fondaparinux synthesis. The most common approach is the [3+2] coupling strategy, where a trisaccharide donor is coupled with a disaccharide acceptor to form the pentasaccharide backbone. nih.gov This is significantly more efficient than a linear, step-by-step addition of each monosaccharide.
For instance, a common disconnection approach involves the synthesis of a trisaccharide donor corresponding to the "EDC" segment and a disaccharide acceptor for the "BA" segment of the final molecule (where the units are labeled E-D-C-B-A from the non-reducing to the reducing end). The success of this coupling depends on the careful design of the building blocks, ensuring that only the desired hydroxyl group on the acceptor reacts with the activated donor.
| Strategy | Donor Fragment | Acceptor Fragment | Key Advantage |
| [3+2] Convergent Synthesis | Trisaccharide (EDC) | Disaccharide (BA) | Higher overall yield, fewer linear steps |
| [2+2+1] Convergent Synthesis | Disaccharide (ED) + Disaccharide (CB) | Monosaccharide (A) | Modular assembly, flexibility |
This interactive table outlines common convergent coupling strategies employed in the synthesis of the Fondaparinux pentasaccharide backbone.
Iterative One-Pot Glycosylation Methods
To further streamline the synthesis and minimize the need for purification of intermediates, iterative one-pot glycosylation methods have been developed. These procedures allow for the sequential assembly of the oligosaccharide chain in a single reaction vessel, significantly reducing reaction time and solvent usage.
Achieving the correct stereochemistry for each glycosidic bond (α or β) is one of the most significant challenges in Fondaparinux synthesis. The outcome of a glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor, the protecting groups on the sugar rings, the solvent, and the reaction conditions.
1,2-trans Glycosides (β-linkage for D-sugars): The formation of 1,2-trans linkages is often achieved through "neighboring group participation." A participating protecting group (such as acetyl or benzoyl) at the C-2 position of the glycosyl donor attacks the anomeric center to form a cyclic intermediate, which then blocks the α-face, leading the glycosyl acceptor to attack from the β-face.
1,2-cis Glycosides (α-linkage for D-sugars): The formation of 1,2-cis linkages is more challenging as it cannot rely on neighboring group participation. Stereoselectivity is often directed by using non-participating protecting groups (like benzyl or azido) at the C-2 position. The stereochemical outcome can also be influenced by the "remote participation" of protecting groups at other positions, such as C-6, where bulky silyl ethers or acetyl esters can direct the formation of the α-glycosidic bond. nih.govacs.org
Preactivation-based glycosylation is a powerful one-pot strategy that has been successfully applied to the synthesis of Fondaparinux. rsc.org In this method, the glycosyl donor (typically a thioglycoside) is activated with a promoter (e.g., a combination of p-Tolylsulfenyl chloride (pTolSCl) and silver triflate (AgOTf)) in the absence of the glycosyl acceptor. rsc.orgresearchgate.net Once the donor is fully activated, the acceptor is added to the reaction mixture to form the glycosidic bond.
Challenges and Innovations in Scalable Production of Fondaparinux Sodium Precursors
The industrial-scale synthesis of Fondaparinux sodium is a formidable task, primarily due to the complexity of its monosaccharide precursors: D-glucosamine, D-glucuronic acid, and L-iduronic acid. nih.govresearchgate.net The challenges are multifaceted, involving stereocontrol, protecting group manipulation, and process efficiency. nih.govgoogle.com
In response to these challenges, significant innovations have been developed to streamline the production of Fondaparinux precursors and the final molecule. One of the most impactful innovations is the development of programmable one-pot synthesis strategies . nih.govnsf.gov This approach uses building blocks (monosaccharides or disaccharides) with well-defined relative reactivity values (RRVs). nih.gov By controlling the reaction conditions, these blocks can be added sequentially in a single reaction vessel, eliminating the need for purification of intermediate oligosaccharides. This dramatically reduces the number of steps, time, and resources required, making the process more scalable. nih.govresearchgate.net For instance, a programmable one-pot synthesis using a nih.govnih.govnih.gov strategy with thioglycoside building blocks has been reported as a potentially scalable route. nsf.gov
Another key innovation is the optimization of glycosylation methods. Preactivation-based one-pot glycosylation has been shown to achieve high stereoselectivity and simplify preparation procedures. rsc.org Furthermore, the development of novel catalytic systems and the use of cheaper, more efficient activators like N-Iodosuccinimide (NIS)/Triflic acid (TfOH) have improved the efficiency of glycosidic bond formation. nih.gov
Finally, simplifying the purification process is crucial for scalability. The use of crystallization for several monosaccharide and oligosaccharide intermediates has been shown to significantly simplify purification, which is highly beneficial for large-scale synthesis. nih.gov
Exploration of Fondaparinux Sodium Analogues and Derivatives
Research into Fondaparinux sodium analogues and derivatives is driven by the need to improve its pharmacological profile or to introduce new functionalities, such as an antidote for neutralization. nih.goviiserpune.ac.in This exploration involves modifying the core pentasaccharide structure and synthesizing the resulting new chemical entities.
A significant area of research has been the introduction of linkers to the anomeric position (the reducing end) of the pentasaccharide. These linkers can then be used to conjugate other molecules to Fondaparinux. A common modification is the introduction of an aminopentyl linker. nih.gov
The synthesis of such an analogue involves a convergent [3+2] strategy, where a trisaccharide donor is coupled with a disaccharide acceptor that already contains the linker. nih.gov A well-organized protecting group strategy is essential to differentiate the amino group of the linker from the amino groups on the sugar backbone, which require N-sulfation. nih.gov For example, the linker's amino group can be protected with a benzyloxycarbonyl (Cbz) group, which can be removed under different conditions than the azide (B81097) groups used as precursors for the sugar's amino groups. acs.org
Once the aminopentyl-functionalized pentasaccharide is synthesized and deprotected, it can be conjugated to various molecules. For instance, biotin (B1667282) has been attached to create a "neutralizable" Fondaparinux. nih.gov The synthetic route involves reacting the terminal amino group of the linker with an activated biotin derivative, such as biotin-N-hydroxysuccinimide ester (biotin-OSu). nih.gov Dimers and trimers of Fondaparinux have also been synthesized using this linker strategy by reacting the functionalized pentasaccharide with bifunctional or trifunctional spacer molecules. nih.gov
| Analogue/Derivative | Structural Modification | Key Synthetic Step | Reported Yield |
| Aminopentyl-Fondaparinux | Addition of a -O(CH₂)₅NH₂ linker at the anomeric position | Convergent [3+2] glycosylation with a functionalized acceptor | 89% for the key glycosylation step nih.gov |
| Biotin-Conjugated Fondaparinux | Conjugation of biotin to the aminopentyl linker | Reaction of aminopentyl-Fondaparinux with biotin-OSu | 79% for the conjugation step nih.gov |
| Fondaparinux Dimer | Linking two pentasaccharides via a dithiobispropanoic acid spacer | Reaction of aminopentyl-Fondaparinux with a bis(N-hydroxysuccinimide ester) | Not specified nih.gov |
| Fondaparinux Trimer | Linking three pentasaccharides via a trimaleimide-activated spacer | Reaction with a cysteine-modified pentasaccharide intermediate | 57% for the final conjugation nih.gov |
This table is based on data presented in the cited research articles and may not represent optimized industrial yields.
The synthesis of modified pentasaccharide sequences involves altering the core structure of Fondaparinux itself, for example, by changing the sulfation pattern or the constituent monosaccharides. These studies are crucial for understanding the structure-activity relationship (SAR) of Fondaparinux.
The synthesis of these analogues relies heavily on the modularity of the chemical synthesis approach. By using different monosaccharide building blocks with specific protecting group patterns, chemists can assemble pentasaccharides with planned variations. For instance, to create an analogue lacking a specific sulfate (B86663) group, the corresponding hydroxyl group on the precursor building block is protected with a "permanent" protecting group (e.g., a benzyl ether) that is not removed during the standard O-sulfation step. acs.org
One alternative synthetic route that facilitates the creation of different sulfation patterns involves reversing the final steps of the synthesis. Instead of the typical sequence of O-sulfation, then hydrogenation (to reduce azides to amines), followed by N-sulfation, a "hydrogenation-sulfation-hydrogenation" sequence has been developed. nih.gov This approach can provide access to different analogues by altering the one-pot sulfation reaction conditions. nih.gov
Mechanistic Insights into the Anticoagulant Activity of Fondaparinux Dx Sodium
Antithrombin III (ATIII) Binding Characteristics
The initial and critical step in the anticoagulant action of Fondaparinux-dx Sodium is its high-affinity and specific binding to ATIII. researchgate.net This interaction is the foundation for its selective anti-FXa activity. At therapeutic concentrations, this compound is extensively and specifically bound to ATIII in human plasma. nih.gov
This compound exhibits a high binding affinity for ATIII, a characteristic essential for its potent anticoagulant effect. chemicalbook.comresearchgate.net Studies have quantified this interaction, revealing dissociation constants (KD) in the nanomolar range, which indicates a very strong and stable complex. nih.govmdpi.com Research has shown that at therapeutic concentrations, over 94% of this compound is specifically bound to ATIII. nih.govchemicalbook.com The binding parameters are consistent between purified ATIII and human plasma, underscoring the specificity of this interaction. nih.gov There is no significant specific binding to other plasma proteins like albumin or alpha1-acid glycoprotein. nih.gov
The dissociation constant (KD) for the this compound-ATIII complex has been determined through various experimental methods.
| Study Environment | Method | Reported KD (nmol/L) | Reference |
|---|---|---|---|
| Purified ATIII | Validated chromogenic assay | 32 | nih.gov |
| Human Plasma | Validated chromogenic assay | 28 | nih.gov |
| Purified ATIII | Isothermal Fluorescence Titration | 49 | mdpi.com |
| Purified ATIII | Intrinsic fluorescence enhancement | 20 - 60 | mdpi.com |
| Purified human ATIII | Not Specified | 41 ± 8 | researchgate.net |
The binding of this compound to ATIII is not a simple association; it actively induces a critical conformational change in the ATIII molecule. derangedphysiology.comashpublications.orgpatsnap.com This allosteric activation is the key to enhancing its inhibitory activity. researchgate.netresearchgate.net The pentasaccharide binds to a specific site on ATIII, causing an irreversible alteration in its three-dimensional structure. researchgate.netresearchgate.net This structural rearrangement exposes the reactive site loop of ATIII, making it more accessible and efficient in recognizing and inactivating its target protease, FXa. derangedphysiology.comhoustonmethodist.org This induced conformational change increases ATIII's affinity for FXa by approximately 300-fold, dramatically accelerating the rate of FXa inhibition. researchgate.netuniversityhealthsystem.com
The interaction between this compound and ATIII occurs in a well-defined molecular ratio. Research indicates that one molecule of this compound binds to one molecule of ATIII. researchgate.net This 1:1 stoichiometry is assumed in equilibrium binding equation calculations used to determine dissociation constants. ashpublications.org Once the this compound-ATIII complex has inactivated a molecule of FXa, the this compound molecule is released unmodified and can then bind to another ATIII molecule, allowing it to act catalytically. researchgate.net
Factor Xa (FXa) Inhibition Potentiation
The primary mechanistic outcome of the this compound-ATIII interaction is the potent and selective inhibition of FXa. patsnap.comashp.org Unlike unfractionated heparin (UFH) and some low-molecular-weight heparins (LMWHs), this compound is too short to form a ternary bridge between ATIII and thrombin (Factor IIa), resulting in negligible anti-thrombin activity. researchgate.netresearchgate.net Its action is highly targeted towards neutralizing FXa, a critical enzyme in the common pathway of the coagulation cascade where prothrombin is converted to thrombin. patsnap.comresearchgate.net
The conformational change induced in ATIII by this compound dramatically accelerates the kinetics of FXa inhibition. researchgate.net In the absence of a catalyst, the inhibition of FXa by ATIII is a relatively slow process. The binding of this compound enhances the rate of this reaction by a factor of approximately 300. researchgate.netuniversityhealthsystem.com Kinetic studies have determined pseudo-first order molar catalytic constants for FXa inactivation by the ATIII-pentasaccharide complex to be in the range of 7–8 × 107 M-1s-1. researchgate.net However, the effectiveness of this inhibition can be influenced by other components of the coagulation process. When FXa is incorporated into the prothrombinase complex (composed of FXa, Factor Va, phospholipids, and prothrombin), it is profoundly protected from inhibition by the ATIII-Fondaparinux-dx Sodium complex. ashpublications.orgnih.gov This protection significantly increases the half-life of FXa, highlighting the importance of the localized coagulation environment in modulating anticoagulant activity. nih.gov
In vitro studies comparing this compound with UFH and LMWHs, such as enoxaparin, highlight key differences in their anticoagulant profiles, particularly concerning their relative effects on FXa and standard coagulation tests.
This compound demonstrates highly specific and potent anti-FXa activity. universityhealthsystem.com In contrast, UFH and LMWHs exhibit both anti-FXa and anti-IIa (thrombin) activity. ashp.org While LMWHs have a higher ratio of anti-FXa to anti-IIa activity compared to UFH, this compound's activity is almost exclusively directed against FXa. ashp.org
This specificity is reflected in their effects on routine coagulation assays. Studies adding these anticoagulants to the blood of healthy volunteers showed that at doses with equivalent anti-FXa activity, enoxaparin produced significantly less prolongation of the activated partial thromboplastin (B12709170) time (aPTT) and activated clotting time (ACT) compared to heparin. nih.govresearchgate.net this compound had no discernible effect on either the aPTT or ACT at these concentrations. nih.govresearchgate.net
| Anticoagulant | Effect on aPTT | Effect on ACT | Reference |
|---|---|---|---|
| Heparin | Prolongation | Prolongation | nih.gov |
| Enoxaparin (LMWH) | Significantly less prolongation than Heparin | Significantly less prolongation than Heparin | nih.gov |
| This compound | No effect | No effect | nih.govresearchgate.net |
These findings underscore the highly selective mechanism of this compound, which is not adequately measured by traditional clotting time assays but requires specific anti-FXa chromogenic assays for monitoring. nih.govfrb.io
Impact on Coagulation Cascade Elements (in vitro)
In vitro studies have elucidated the precise interactions of fondaparinux (B3045324) with the enzymatic reactions that lead to clot formation. Its primary effect is the interruption of thrombin generation, a critical step in the final common pathway of coagulation.
This compound significantly inhibits thrombin generation by selectively targeting Factor Xa. patsnap.com By binding to AT, fondaparinux induces a conformational change in the AT molecule that enhances its natural inhibitory activity against FXa by approximately 300-fold. drugbank.comresearchgate.netresearchgate.net This potentiation of AT-mediated FXa neutralization effectively interrupts the blood coagulation cascade, thereby inhibiting the conversion of prothrombin (Factor II) to thrombin (Factor IIa). patsnap.comdrugbank.com
In vitro assays measuring thrombin generation demonstrate that fondaparinux prolongs the initiation phase and decreases the velocity of the propagation phase of thrombin formation. nih.govresearchgate.net This leads to a reduction in both the peak concentration of thrombin generated and the total amount of thrombin produced, known as the endogenous thrombin potential (ETP). nih.gov Studies have shown that at concentrations of 0.57 anti-FXa IU/ml or higher, fondaparinux significantly reduces the maximum concentration of thrombin. nih.gov However, even at higher concentrations (≥0.91 anti-FXa IU/ml), the maximum inhibition of thrombin generation reaches approximately 60%, indicating a partial, though significant, reduction. nih.govresearchgate.net
| Parameter | Effect of Fondaparinux | Supporting Evidence |
|---|---|---|
| Initiation Phase (Lag Time) | Prolonged | Prolongs the initiation phase of F1+2 formation. nih.gov |
| Propagation Phase (Velocity) | Decreased | Reduces the velocity of the propagation phase of F1+2 formation. nih.gov |
| Peak Thrombin Concentration (Cmax) | Reduced | Significantly reduced at concentrations ≥0.57 anti-FXa IU/ml. nih.gov |
| Endogenous Thrombin Potential (ETP) | Partially Reduced | Partially reduces the total amount of generated thrombin. nih.govresearchgate.net |
| Maximum Inhibition | ~60% | Observed at concentrations ≥0.91 anti-FXa IU/ml. nih.govresearchgate.net |
A key mechanistic feature of this compound is its inability to directly inactivate thrombin. drugbank.comresearchgate.net The anticoagulant activity of heparin and low-molecular-weight heparins (LMWHs) involves the formation of a ternary complex with AT and thrombin, which requires a polysaccharide chain of at least 18 saccharide units. Fondaparinux, being a pentasaccharide, is too short to bridge AT and thrombin simultaneously. ebmconsult.com Therefore, while it potently catalyzes the inhibition of FXa by AT, it does not enhance the AT-mediated inhibition of thrombin. researchgate.net This selective action on FXa is a defining characteristic that differentiates it from other heparin-derived anticoagulants. researchgate.net
This compound's anticoagulant activity is mediated exclusively through its interaction with antithrombin. It does not interact with Heparin Cofactor II (HCII), another serine protease inhibitor in the plasma that can inhibit thrombin. The specificity of fondaparinux for AT is a result of its unique pentasaccharide sequence which corresponds to the high-affinity binding site for AT found in heparin. This selective binding ensures that its anticoagulant effect is precisely targeted and does not involve other pathways like the HCII system.
Biochemical and Pharmacological Characterization Preclinical/in Vitro Studies
Enzymatic Inhibition Profile
The primary mechanism of Fondaparinux (B3045324) is the potentiation of antithrombin's natural inhibitory activity, with a high degree of selectivity for Factor Xa.
Fondaparinux does not directly inhibit Factor Xa. Instead, it binds with high affinity to antithrombin, inducing a conformational change in the AT molecule. This change accelerates the interaction between AT and Factor Xa by at least 300-fold, leading to the rapid and effective neutralization of Factor Xa. This indirect, AT-mediated inhibition is the cornerstone of its anticoagulant effect.
In vitro assays using purified human Factor Xa and antithrombin in buffer systems have demonstrated that Fondaparinux potently enhances the rate of Factor Xa inhibition. The concentration of Fondaparinux required to inhibit 50% of Factor Xa activity (IC50) is typically in the nanomolar range, although this value can vary depending on the specific assay conditions, particularly the concentration of antithrombin.
Table 1: In Vitro Anti-Factor Xa Activity of Fondaparinux
| Parameter | Value | Condition |
|---|---|---|
| Binding Affinity (Kd) to Antithrombin | ~75 nM | High-affinity binding |
A defining characteristic of Fondaparinux is its high selectivity for Factor Xa. Unlike unfractionated heparin, which potentiates the inhibition of multiple coagulation factors, Fondaparinux's interaction with antithrombin is specific to enhancing the inhibition of Factor Xa.
Crucially, the Fondaparinux-antithrombin complex has no significant inhibitory activity against thrombin (Factor IIa). This is because the pentasaccharide is too short to form the ternary "bridge" between antithrombin and thrombin that is required for effective thrombin inhibition. Studies have confirmed that Fondaparinux shows negligible activity against other serine proteases in the coagulation cascade, such as Factor IXa (FIXa) and Factor VIIa (FVIIa), at clinically relevant concentrations. This high degree of selectivity contributes to its predictable pharmacological profile.
Thrombin Generation Assays in Plasma Models (in vitro)
In normal human plasma, the addition of increasing concentrations of Fondaparinux results in a progressive reduction in the total amount of thrombin generated, a parameter often measured as the Endogenous Thrombin Potential (ETP). This inhibition is observed regardless of the trigger used to initiate coagulation (e.g., tissue factor). The suppression of thrombin generation directly correlates with the concentration of Fondaparinux in the plasma.
Beyond reducing the total amount of thrombin, Fondaparinux also significantly alters the dynamics of its generation. In vitro studies demonstrate that Fondaparinux produces a dose-dependent prolongation of the lag phase, which is the time required to initiate thrombin generation. Furthermore, it causes a substantial, dose-dependent reduction in the peak concentration of thrombin (Peak Thrombin) achieved during the assay. By delaying the onset and blunting the peak of the thrombin burst, Fondaparinux effectively dampens the amplification of the coagulation cascade.
Table 2: Effect of Fondaparinux on Thrombin Generation Parameters (Illustrative Data)
| Fondaparinux Conc. (µg/mL) | Lag Phase | Peak Thrombin | Endogenous Thrombin Potential (ETP) |
|---|---|---|---|
| 0 (Control) | Baseline | Baseline | Baseline |
| Low Concentration | Increased | Decreased | Decreased |
Antithrombotic Activity in in vitro and in vivo Models of Thrombosis (animal models)
The potent and selective anti-Factor Xa activity of Fondaparinux translates into effective antithrombotic efficacy in various preclinical models of thrombosis.
In in vivo animal models, Fondaparinux has demonstrated significant antithrombotic effects. In rabbit models of venous thrombosis, where a thrombus is induced by a combination of stasis and vessel wall injury, Fondaparinux has been shown to prevent thrombus formation in a dose-dependent manner. Similar efficacy has been observed in rat models of venous thrombosis. These studies establish a direct relationship between the plasma concentration of Fondaparinux, the degree of ex vivo anti-Factor Xa activity, and the prevention of clot formation in a living system. The compound has also shown efficacy in preventing thrombosis in animal models of arterial thrombosis, although the required doses may vary depending on the specific model and thrombotic stimulus.
Assessment of Thrombus Formation and Growth Inhibition
Fondaparinux-dx Sodium exerts its antithrombotic effect through a specific and indirect inhibition of activated Factor X (FXa). By binding to antithrombin III (ATIII), this compound potentiates the natural neutralizing action of ATIII against FXa by approximately 300-fold. europa.euuniversityhealthsystem.com This selective inhibition of FXa interrupts the blood coagulation cascade, which in turn inhibits the generation of thrombin (Factor IIa) and the subsequent formation and development of thrombi. europa.euthieme-connect.com Unlike unfractionated heparin (UFH), this compound does not inactivate thrombin directly. europa.eu
In vitro studies have demonstrated the capacity of this compound to inhibit thrombus formation. In a model using a 'Thrombosis Tester' with mechanical heart valves, blood anticoagulated with this compound showed significant prevention of thrombus formation. The mean thrombus weight after one hour of perfusion was 0.934 g. nih.gov
The inhibitory effect of this compound on thrombin generation has been quantified in in vitro assays using whole blood and platelet-rich plasma (PRP). At concentrations achieved during prophylaxis (0.11-0.28 anti-FXa IU/ml), this compound was shown to prolong the initiation phase and reduce the velocity of the propagation phase of prothrombin fragment F1+2 formation. nih.gov At higher concentrations, a more pronounced inhibition of thrombin generation is observed. For instance, at concentrations of 0.91 anti-FXa IU/ml or higher, a maximum inhibition of thrombin generation of approximately 60% was noted. nih.govresearchgate.net This dose-dependent inhibition of thrombin generation is a key mechanism behind its antithrombotic activity. journalagent.comresearchgate.net
Furthermore, in vitro studies have shown that this compound does not have a direct effect on platelet function. It does not induce platelet aggregation or influence aggregation caused by agonists such as ADP, thrombin, or collagen at concentrations up to 150 mg/l. europa.eujournalagent.com
| This compound Concentration (anti-FXa IU/ml) | Effect on Thrombin Generation |
|---|---|
| 0.11 - 0.28 | Prolonged initiation phase and reduced velocity of propagation phase of F1+2 formation. nih.gov |
| ≥ 0.57 | Significantly reduced the maximum concentration of F1+2 or thrombin and the Endogenous Thrombin Potential (ETP). nih.govresearchgate.net |
| ≥ 0.91 | Achieved a maximum of approximately 60% inhibition of thrombin generation. nih.govresearchgate.net |
Comparative Antithrombotic Potency against Heparin and LMWH in Animal Models
The antithrombotic potency of this compound has been compared to that of unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH), such as enoxaparin, in various animal models. These studies generally indicate that this compound demonstrates a dose-dependent antithrombotic effect. journalagent.com
In an ex vivo rabbit model designed to assess the prevention of thrombus formation on artificial heart valve leaflets, this compound was found to be as effective as intravenously administered UFH and subcutaneously administered enoxaparin. nih.gov After one hour of perfusion, the median thrombus weight in the this compound group was 20.3 mg, comparable to the 18.0 mg for the UFH group and 17.7 mg for the enoxaparin group. nih.gov
A rabbit model of catheter-induced thrombosis provided further comparative data. In this model, a 70 anti-Xa U/kg intravenous bolus of UFH or enoxaparin prolonged the time to catheter occlusion by 4.6-fold and 2.5-fold, respectively, when compared to a saline control. ashpublications.org In contrast, the same dose of this compound showed no effect on the time to catheter occlusion in this specific model, which is highly dependent on the activation of Factor XII. ashpublications.org This highlights that the efficacy of different anticoagulants can vary depending on the thrombotic stimulus.
Another study utilizing a rabbit model of thrombosis (Folts model) demonstrated the antithrombotic effect of this compound. thieme-connect.comnih.gov In this model, an injury to the carotid artery induces the formation of thrombi, leading to cyclic flow reductions (CFRs). Administration of this compound was effective in preventing these thrombotic events. thieme-connect.comnih.gov
| Animal Model | Compound | Dosage | Primary Outcome | Result |
|---|---|---|---|---|
| Ex vivo Rabbit Model (Thrombus on Heart Valve Leaflets) nih.gov | Unfractionated Heparin (UFH) | Intravenous | Median Thrombus Weight (mg) | 18.0 |
| Enoxaparin (LMWH) | Subcutaneous | Median Thrombus Weight (mg) | 17.7 | |
| This compound | Intravenous | Median Thrombus Weight (mg) | 20.3 | |
| In vivo Rabbit Model (Catheter-Induced Thrombosis) ashpublications.org | Saline (Control) | Intravenous | Time to Catheter Occlusion | Baseline |
| Unfractionated Heparin (UFH) | 70 anti-Xa U/kg | Time to Catheter Occlusion | 4.6-fold increase vs. Saline | |
| Enoxaparin (LMWH) | 70 anti-Xa U/kg | Time to Catheter Occlusion | 2.5-fold increase vs. Saline | |
| This compound | 70 anti-Xa U/kg | Time to Catheter Occlusion | No effect vs. Saline |
Analytical Methodologies for Fondaparinux Dx Sodium Research
Chromatographic Techniques for Purity and Related Substance Determination
Chromatography is a cornerstone for assessing the purity of Fondaparinux-dx Sodium and identifying potential impurities that may arise during its multi-step synthesis or degradation. High-Performance Liquid Chromatography (HPLC) is the predominant technique, utilizing different modes to achieve optimal separation of the highly polar parent compound from structurally similar substances.
Strong Anion Exchange (SAX) HPLC is a powerful method for the analysis of highly anionic molecules like this compound. The separation is based on the interaction between the negatively charged sulfate (B86663) and carboxylate groups of the analyte and the positively charged stationary phase of the column. researchgate.net
A successful SAX-HPLC method for determining the assay and chromatographic purity of this compound has been developed using a polystyrene-divinyl benzene (B151609) resin-based column with covalently bonded trimethylammonium anion exchange groups. epa.gov Elution of the analyte and its impurities is achieved by employing a pH gradient, which alters the charge of the molecule and its interaction with the stationary phase, allowing for effective separation. thermofisher.comthermofisher.com In one such method, a linear gradient elution was performed using a mobile phase system consisting of a low pH solution (5 mM disodium (B8443419) hydrogen phosphate (B84403) at pH 2.5) and a high pH solution (0.5 M lithium perchlorate (B79767) with 5 mM disodium hydrogen phosphate at pH 6.8). researchgate.net This pH gradient approach has been shown to improve resolution between this compound and closely eluting impurities. The detection is typically carried out using a UV detector at 210 nm. epa.gov This method has been validated for precision and accuracy, with a reported limit of detection for this compound of 3.3 µg/mL. researchgate.net
| Parameter | Condition |
| Column | Polystyrene-divinyl benzene resin based SAX column |
| Mobile Phase A | 5 mM Disodium hydrogen phosphate (pH 2.5) |
| Mobile Phase B | 0.5 M Lithium perchlorate containing 5 mM disodium hydrogen phosphate (pH 6.8) |
| Gradient | Linear gradient from 10% to 41% of Mobile Phase B |
| Detection | UV at 210 nm |
| Column Temperature | 30°C |
| Flow Rate | 1.0 mL/min |
| Sample Concentration | 5.0 mg/mL |
| This interactive table summarizes the typical SAX-HPLC method parameters for this compound analysis. researchgate.net |
Ion-Pairing High-Performance Liquid Chromatography (IP-HPLC) offers an alternative approach for the analysis of ionic compounds like this compound on a reversed-phase column. nih.govsemanticscholar.org This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, allowing it to be retained and separated on a non-polar stationary phase. chromatographyonline.com
A validated, stability-indicating ion-pair HPLC method has been developed for the quantitative determination of this compound and its related substances. nih.govnih.gov This method utilizes a polymer-based PLRPs column with a gradient elution system. nih.gov The mobile phase consists of a buffer solution containing n-hexylamine and acetic acid, mixed with acetonitrile (B52724). nih.govnih.gov Due to the low UV activity of this compound, an Evaporative Light Scattering Detector (ELSD) is often employed for detection. nih.govresearchgate.net The method has demonstrated linearity, with a correlation coefficient (r²) greater than 0.99 for this compound and its impurities. nih.govnih.gov The limit of detection (LOD) and limit of quantitation (LOQ) for this compound were found to be 1.4 µg/mL and 4.1 µg/mL, respectively. nih.govnih.gov
| Parameter | Condition |
| Column | Polymer-based PLRPs (250 mm × 4.6 mm; 5 μm) |
| Buffer Solution | 100 mM n-hexylamine and 100 mM acetic acid in water |
| Mobile Phase A | Buffer and acetonitrile (90:10 v/v) |
| Mobile Phase B | Buffer and acetonitrile (20:80 v/v) |
| Gradient | Isocratic 2% B (0–5 min), then linear gradient 2–85% B (5–60 min) |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Analyte Concentration | 12.5 mg/mL |
| This interactive table outlines the conditions for a validated Ion-Pairing HPLC method. nih.govnih.gov |
The complex synthesis of this compound can lead to the formation of various process-related impurities. nih.govgoogle.com Additionally, the molecule can degrade under stress conditions such as acid and base hydrolysis or oxidation. semanticscholar.orgnih.gov The analytical methods described above are crucial for detecting and quantifying these substances.
Forced degradation studies are performed as per ICH guidelines to assess the stability-indicating nature of the analytical methods. nih.gov this compound has been found to be susceptible to degradation under acidic, basic, and oxidative conditions, while remaining stable under thermal and photolytic stress. nih.govnih.gov The degradation products are often structurally similar to the parent compound, for instance, involving the loss of one or more sulfate groups (-SO₃). nih.govgoogle.com
Several impurities have been identified and characterized. For example, some impurities may have one less or one more sulfate group compared to this compound. google.com Specific degradation products identified through stress studies include under-sulfated impurities formed due to the loss of a sulfo group from either a nitrogen or a primary hydroxyl group on one of the saccharide rings. nih.gov The structures of these impurities are typically confirmed using mass spectrometry in conjunction with HPLC. nih.gov
| Impurity Type | Description |
| Process Impurity | N-desulfated impurity of this compound. nih.gov |
| Degradation Product (Acid Hydrolysis) | Under-sulfated impurities from the loss of a -SO₃ group. nih.gov |
| Degradation Product (Oxidation) | Formation of a keto group from the oxidation of a secondary hydroxyl group. nih.gov |
| Synthetic Impurity | Compounds with one less or one more sulfate group than the parent molecule. google.com |
| This interactive table summarizes known impurities and degradation products of this compound. |
Spectroscopic Methods for Quantification and Structural Confirmation
Spectroscopic techniques are indispensable for the absolute quantification and unequivocal structural confirmation of this compound and its related substances. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used for these purposes.
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method for determining the content of a substance without the need for an identical reference standard. bruker.com The principle of qNMR relies on the direct proportionality between the integrated signal of a specific nucleus (e.g., ¹H) and the number of those nuclei in the molecule. mdpi.com
For this compound, ¹H-qNMR has been successfully applied to determine the content of solution reference standards with high precision. mdpi.comnih.gov The method involves using a certified internal standard, such as maleic acid, and comparing the integral of specific, well-resolved proton signals from this compound (e.g., anomeric protons) with the integral of the known standard. mdpi.com A study comparing qNMR analyses performed 17 years apart on the same batch of this compound standard solution demonstrated the remarkable long-term precision and robustness of the technique. mdpi.comresearchgate.net The analysis in 1999 yielded a content of 9.64 mg/mL (SD 0.08 mg/mL), while the analysis in 2016 resulted in a content of 9.75 mg/mL (SD 0.06 mg/mL), showing no significant difference. mdpi.com
| Analysis Year | Determined Content (mg/mL) | Standard Deviation (mg/mL) | Internal Standard |
| 1999 | 9.64 | 0.08 | Maleic Acid |
| 2016 | 9.75 | 0.06 | Maleic Acid |
| This interactive table presents the results of qNMR content determination over time, highlighting the method's precision. mdpi.com |
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the identification of this compound and the structural elucidation of its impurities and degradation products. researchgate.net Coupled with a liquid chromatography system (LC-MS), it allows for the accurate mass measurement of eluting peaks, which is used to determine their elemental composition. nih.gov
HRMS has been used to confirm the identity of degradation products formed during forced degradation studies. nih.gov For instance, in an oxidative degradation product, HRMS data indicated a molecular mass 2 atomic mass units less than the parent compound, suggesting the oxidation of a secondary hydroxyl group to a keto group. nih.gov Fragmentation experiments (LC-MS/MS) provide further structural information by breaking down the molecule and analyzing the resulting fragments. nih.gov This technique is essential for impurity profiling, which involves the detection, identification, and quantification of impurities in the drug substance. researchgate.net The combination of chromatographic separation with HRMS detection provides a highly specific and sensitive method for ensuring the purity and quality of this compound. nih.govresearchgate.net
Chromogenic Anti-Factor Xa Assays for this compound Quantification in Research Samples
In the context of academic research, the precise quantification of Fondaparinux (B3045324) Sodium in various biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The chromogenic anti-Factor Xa (anti-Xa) assay is the principal method employed for this purpose, valued for its sensitivity, specificity, and reproducibility. google.com
The assay's mechanism is based on the ability of Fondaparinux Sodium to potentiate the activity of antithrombin (AT). patsnap.com In the assay, a known excess amount of Factor Xa is introduced to a plasma sample containing Fondaparinux Sodium. The Fondaparinux Sodium in the sample binds to AT, forming a complex that neutralizes a portion of the added Factor Xa. patsnap.com A chromogenic substrate, which is a peptide that mimics the natural substrate of Factor Xa and releases a colored compound (p-nitroaniline) when cleaved, is then added. The residual, uninhibited Factor Xa cleaves this substrate, resulting in a color change that is measured spectrophotometrically. The intensity of the color produced is inversely proportional to the concentration of Fondaparinux Sodium in the sample. patsnap.com
For research applications, these assays are calibrated using Fondaparinux Sodium itself as the standard, ensuring that the results are expressed directly in mass units (e.g., µg/mL) of the compound. oaji.net This is a critical distinction from heparin monitoring, where results are often expressed in international units (IU).
Validation studies for chromogenic anti-Xa assays tailored for Fondaparinux Sodium have demonstrated high precision and accuracy. Research has shown the development of two such methods, with the following performance characteristics in plasma:
| Parameter | Automated Method A | Method B | Reference |
|---|---|---|---|
| Precision (% CV) | <5.2% | Not specified, but overall precision for both methods was <5.2% in plasma | oaji.net |
| Accuracy (% Deviation) | <7.6% | Not specified, but overall accuracy for both methods was <7.6% in plasma | oaji.net |
| Lower Limit of Quantification (µg/mL) | 0.042 | 0.019 | oaji.net |
| Linear Range (µg/mL) | 0.1 to 2.0 | 0.1 to 2.0 | asianpubs.org |
These validated methods are robust and are not significantly affected by sample source, the presence of common anticoagulants like EDTA or citrate, or repeated freeze-thaw cycles, making them highly suitable for the rigorous demands of academic research. oaji.net
Stability Profiling of Fondaparinux Sodium in Research Solutions
Understanding the stability of Fondaparinux Sodium in various research solutions is fundamental to ensuring the integrity of experimental results. Stability profiling involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and establish its chemical robustness.
Forced degradation studies are a key component of this profiling. In a comprehensive study, Fondaparinux Sodium was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The findings revealed that the compound is notably labile under acid and base hydrolysis and oxidative conditions, while it remains stable when exposed to neutral hydrolysis, heat, and light. nih.gov
| Stress Condition | Observation | Reference |
|---|---|---|
| Acid Hydrolysis (0.1 N HCl) | Significant degradation | nih.gov |
| Base Hydrolysis (0.5 N NaOH) | Significant degradation | nih.gov |
| Oxidation (10% H₂O₂) | Significant degradation | nih.gov |
| Thermal Degradation (105°C) | Stable | nih.gov |
| Photolytic Degradation (UV & Visible Light) | Stable | nih.gov |
| Neutral Hydrolysis (Water) | Stable | nih.gov |
Degradation Pathways (e.g., desulfurization, acidification)
The degradation of Fondaparinux Sodium under stress conditions proceeds through specific chemical pathways, primarily involving the cleavage of its sulfate groups (desulfation) and hydrolysis of its glycosidic linkages.
Acidification (Acid Hydrolysis): Under acidic conditions, Fondaparinux Sodium undergoes significant degradation. nih.gov Research into the acidic degradation of the compound has confirmed that desulfation is a primary mechanism, involving the loss of one to two sulfate moieties. researchgate.net Studies on the closely related compound heparin show that acid-catalyzed hydrolysis initially leads to the more labile N-sulfate groups being cleaved, followed by the O-sulfate groups, particularly the 2-O-sulfate of the iduronate residue. acs.org This loss of sulfate groups is a major pathway of degradation under acidic stress.
Alkaline Hydrolysis: Fondaparinux Sodium is also unstable in basic solutions. nih.gov While detailed mechanistic studies on Fondaparinux Sodium specifically are limited, the degradation of similar sulfated oligosaccharides under alkaline conditions is known to proceed via pathways such as peeling reactions from the reducing end and the cleavage of O-sulfate esters, particularly those at the C2 and C3 positions. google.com A stability-indicating study identified a major degradation product under basic hydrolysis, confirming this pathway's significance. nih.gov
Assessment of Free Sulfate Content as a Quality Indicator (academic context)
In an academic research setting, the assessment of free sulfate content in Fondaparinux Sodium solutions serves as a direct and quantitative indicator of compound degradation. Since desulfation is a primary degradation pathway under both acidic and potentially basic conditions, an increase in the concentration of free sulfate ions in a research solution directly correlates with the extent of degradation of the parent compound.
A validated ion chromatography method has been developed for the specific and sensitive quantification of free sulfate in the presence of Fondaparinux Sodium. oaji.netasianpubs.org This methodology allows researchers to monitor the stability of their Fondaparinux Sodium stock solutions and experimental samples over time.
The method typically employs an anion-exchange column to separate the small, highly charged sulfate anion (SO₄²⁻) from the much larger Fondaparinux Sodium molecule and other potential components in the solution. A conductivity detector is used for quantification. asianpubs.org
Key Parameters of the Ion Chromatography Method for Free Sulfate:
| Parameter | Value/Condition | Reference |
|---|---|---|
| Column | Anion-exchange resin (e.g., super macroporous polyvinyl benzyl (B1604629) ammonium (B1175870) polymer) | asianpubs.org |
| Mobile Phase | ~60 mM Carbonate buffer solution | asianpubs.org |
| Detector | Conductivity detector | asianpubs.org |
| Linearity (r²) | > 0.999 | asianpubs.org |
| Accuracy (Mean Recovery) | 99.2% - 117.8% | asianpubs.org |
By periodically analyzing research solutions for free sulfate content, investigators can ensure the integrity of the Fondaparinux Sodium used in their experiments, thereby validating the reliability of their findings. An increase in free sulfate above a baseline level would indicate degradation and signal that the solution may no longer be suitable for use.
Theoretical and Computational Studies on Fondaparinux Dx Sodium
Molecular Docking and Binding Energy Calculations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method, coupled with binding energy calculations, has been instrumental in understanding the interactions of Fondaparinux (B3045324) with its protein targets.
One notable study investigated the interaction of Fondaparinux with the host protease furin, which is implicated in the activation of viral proteins. nih.gov Using the Glide software for molecular docking, the study revealed that Fondaparinux binds effectively to furin's active site. nih.gov The calculated glide energy for the Fondaparinux-furin interaction was -12.754, indicating a strong binding affinity. nih.gov This was significantly better than the natural ligand of furin, which had a docking score of -8.155. nih.gov The strong interaction is attributed to the formation of hydrogen bonds with key residues such as His194, Leu227 (water-mediated), Glu257, Asp258 (water-mediated), and Asn295, as well as salt bridges with His194 and Arg193. nih.gov
In vitro studies have determined the binding parameters of Fondaparinux to human plasma and purified antithrombin III (ATIII). At therapeutic concentrations, Fondaparinux is extensively bound (>97%) to plasma proteins, with over 94% specifically bound to ATIII. nih.gov The binding capacity (Bmax) and dissociation constant (KD) were found to be similar for human plasma and purified ATIII, further confirming the high specificity of this interaction. nih.gov
| Binding Partner | Binding Capacity (Bmax) | Dissociation Constant (KD) | Reference |
|---|---|---|---|
| Human Plasma | 2072 nmol/L | 28 nmol/L | nih.gov |
| Purified Antithrombin III | 1627 nmol/L | 32 nmol/L | nih.gov |
Computational Modeling of Fondaparinux-dx Sodium-Protein Interactions
Computational models have been developed to simulate the complex interactions between Fondaparinux and its protein partners. A deterministic computational model of tissue factor (Tf)-initiated thrombin generation has been used to evaluate the anticoagulant effects of Fondaparinux. ebi.ac.uk This model simulates the reversible binding of Fondaparinux to antithrombin before the irreversible binding to Factor Xa and other components of the coagulation cascade. ebi.ac.uk
Furthermore, computational studies have explored the interaction of Fondaparinux with chemokines, such as CCL2, CCL7, and CXCL4. nih.gov These studies, using native ion mobility-mass spectrometry, have shown that Fondaparinux binding can stabilize chemokine oligomers. The tendency for Fondaparinux to bind and promote oligomerization increased in the order of CCL7, CCL2, and CXCL4. nih.gov For instance, with CCL2, most dimers were found to interact with one or two Fondaparinux molecules. nih.gov
Simulations of Conformational Changes and Dynamics
Molecular dynamics (MD) simulations are a powerful tool for studying the conformational changes and dynamics of biomolecules over time. mdpi.com MD simulations have been employed to investigate the conformational ensemble of Fondaparinux in solution. acs.org By comparing results from different force fields, such as GLYCAM06 and CHARMM36, researchers can gain a more accurate understanding of its structural dynamics. acs.org
The binding of Fondaparinux to antithrombin induces a critical conformational change in the protein, which is essential for its anticoagulant activity. wikipedia.org This conformational change increases the flexibility of antithrombin's reactive site loop, leading to a more than 1000-fold increase in the inactivation rate of Factor Xa. wikipedia.org MD simulations have been crucial in refining electrostatic models of these interactions, providing microscopic information that is otherwise inaccessible. nih.gov
Recent studies using collision-induced unfolding experiments have also shed light on the stabilizing effects of Fondaparinux binding on chemokine oligomers. For example, in the absence of Fondaparinux, the CXCL4 tetramer begins to unfold at a collision voltage of 30 V. However, with the binding of a single Fondaparinux molecule, the initial unfolding is delayed to 40 V, indicating increased stability. nih.gov
| Protein Complex | Condition | Unfolding Voltage | Reference |
|---|---|---|---|
| CXCL4 Tetramer | Without Fondaparinux | Starts at 30 V | nih.gov |
| CXCL4 Tetramer | With one Fondaparinux molecule | Starts at 40 V | nih.gov |
In Silico Screening for Potential Antidotes or Modulators
A significant limitation of Fondaparinux is the lack of a specific antidote to reverse its anticoagulant effect in cases of major bleeding. nih.govnih.gov This has spurred in silico efforts to design and screen for potential antidotes.
One approach has been the use of MD simulations to refine an electrostatic model for designing a polymer-based antidote. nih.gov These simulations help in identifying potential binding groups that show a high affinity for Fondaparinux. The results from these simulations suggested that certain binding groups, such as R4-1 and R6-1, could lead to improved binding affinity between a polymer and Fondaparinux. nih.gov Computer simulations have been used to estimate the number of Fondaparinux molecules that can bind to polymers of different sizes and with varying numbers of binding groups. nih.govresearchgate.net
Another avenue of research has been the design of modified forms of antithrombin as potential Fondaparinux antidotes. Two such modified forms, a recombinant inactive antithrombin (ri-AT) and a chemically inactivated antithrombin (chi-AT), have been designed to antagonize the effects of Fondaparinux. nih.gov In vitro studies using a thrombin-generation assay have shown that these inactive antithrombins can effectively reverse the anticoagulant activity of Fondaparinux. nih.gov
Future Directions in Fondaparinux Dx Sodium Research
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
The multi-step chemical synthesis of fondaparinux (B3045324) has historically been a significant challenge, often involving low yields and complex purification processes. Current research is actively exploring more efficient and sustainable synthetic strategies to overcome these hurdles. A key area of development is the use of chemoenzymatic approaches, which combine the specificity of enzymes with the versatility of chemical reactions. This method has the potential to significantly reduce the number of steps required for synthesis compared to traditional chemical methods. For instance, researchers have successfully utilized bacterial enzymes involved in heparin and heparan sulfate (B86663) biosynthesis to transform simple disaccharides into synthetic ultra-low molecular weight heparins, demonstrating a reduction from over 50 steps in the original fondaparinux synthesis to as few as 10 to 12 steps.
Table 1: Comparison of Synthetic Routes for Fondaparinux and Related Oligosaccharides
| Synthetic Strategy | Key Features | Reported Advantages |
| Traditional Chemical Synthesis | Multi-step process with protection and deprotection steps. | Well-established but often lengthy and low-yielding. |
| Chemoenzymatic Synthesis | Utilizes enzymes for specific bond formations. | Fewer reaction steps, higher yields, and improved stereoselectivity. |
| One-Pot Glycosylation | Multiple glycosylation steps in a single reaction vessel. | Simplified purification and improved overall efficiency. |
| Green Chemistry Approaches | Use of eco-friendly solvents and catalysts. | Increased sustainability and reduced environmental impact. |
| Solid-Phase Synthesis | Synthesis on a solid support, allowing for automation. | Potential for high-throughput synthesis and purification. |
Design and Characterization of Next-Generation Synthetic Oligosaccharide Anticoagulants
Building on the success of fondaparinux, researchers are actively designing and characterizing new synthetic oligosaccharide anticoagulants with potentially improved properties. The goal is to develop compounds that may offer a better balance of efficacy and safety, or that could be effective in specific patient populations. A key area of investigation is the structure-activity relationship (SAR) of fondaparinux and its analogues. By systematically modifying the structure of the pentasaccharide, researchers can identify which chemical groups are essential for its anticoagulant activity and which can be altered to enhance its properties.
The design of novel Factor Xa inhibitors is a major focus of this research. These efforts include the development of new chemical scaffolds, such as aminopyrrolidines, that can effectively bind to and inhibit Factor Xa. Additionally, synthetic dodecasaccharides (12-mers) are being investigated as potential replacements for animal-sourced low-molecular-weight heparins. These synthetic oligosaccharides offer the advantage of being homogeneous, which can lead to more predictable pharmacological effects. The characterization of these next-generation anticoagulants involves a range of in vitro and in vivo studies to assess their potency, selectivity, and pharmacokinetic profiles.
Table 2: Examples of Next-Generation Synthetic Oligosaccharide Anticoagulants in Development
| Compound Class | Design Strategy | Potential Advantages |
| Fondaparinux Analogues | Modification of the pentasaccharide structure. | Improved potency, altered pharmacokinetic profile. |
| Novel Factor Xa Inhibitors | Development of new chemical scaffolds (e.g., aminopyrrolidines). | High selectivity for Factor Xa, potential for oral administration. |
| Synthetic Dodecasaccharides | Chemoenzymatic synthesis of 12-mer oligosaccharides. | Homogeneous composition, potential to replace animal-derived LMWHs. |
Advanced Spectroscopic and Imaging Techniques for Real-Time Interaction Studies
A deeper understanding of the molecular interactions between Fondaparinux-dx Sodium and its biological targets is crucial for the development of improved anticoagulants. Advanced spectroscopic and imaging techniques are playing an increasingly important role in these investigations, allowing for real-time studies of these interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of fondaparinux and its complexes with proteins like antithrombin. Two-dimensional NMR techniques, such as NOESY, can provide information about the spatial proximity of atoms, helping to elucidate the binding mode of fondaparinux.
Mass spectrometry (MS) is another valuable technique for studying these interactions. Nano-electrospray ionization mass spectrometry (nESI-MS) can be used to determine the stoichiometry and binding affinity of fondaparinux-protein complexes. In addition to these spectroscopic methods, imaging techniques are being developed to visualize the interactions of fondaparinux in real-time. While not yet widely applied to fondaparinux specifically, techniques like surface plasmon resonance (SPR) could be used to study the kinetics of its binding to antithrombin and other proteins.
Table 3: Spectroscopic and Imaging Techniques for Studying Fondaparinux Interactions
| Technique | Information Provided | Application in Fondaparinux Research |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 3D structure, dynamics, and binding interfaces of molecules in solution. | Characterization of fondaparinux conformation and its interaction with antithrombin. |
| Mass Spectrometry (MS) | Molecular weight, stoichiometry of complexes, and binding affinity. | Determination of the composition and stability of fondaparinux-protein complexes. |
| Surface Plasmon Resonance (SPR) | Real-time kinetics of molecular interactions (association and dissociation rates). | Potential for detailed kinetic analysis of fondaparinux binding to its targets. |
| X-ray Crystallography | High-resolution 3D structure of molecules in a crystalline state. | Elucidation of the precise binding mode of fondaparinux to antithrombin. |
Refinement of Computational Models for Predictive Pharmacology
Computational modeling is becoming an indispensable tool in drug discovery and development, and the field of anticoagulants is no exception. The refinement of computational models for predictive pharmacology aims to accelerate the discovery of new drug candidates and to optimize their therapeutic use. Quantitative Systems Pharmacology (QSP) models are being developed to simulate the entire coagulation network and predict the effects of anticoagulants on various clotting factors. These models can be used to compare the effects of different anticoagulants and to predict how genetic variations might influence a patient's response to therapy.
In silico drug design is another area of active research. This involves using computer algorithms to design novel molecules that are predicted to have high affinity and selectivity for a specific target, such as Factor Xa. Molecular docking simulations can be used to predict the binding mode of a potential drug candidate to its target protein, providing insights that can guide the design of more potent and selective inhibitors. These computational approaches have the potential to significantly reduce the time and cost associated with the discovery and development of new anticoagulants.
Table 4: Computational Modeling Approaches in Anticoagulant Research
| Modeling Approach | Description | Application in Fondaparinux Research |
| Quantitative Systems Pharmacology (QSP) | Mathematical models that simulate the entire biological system. | Predicting the effects of fondaparinux on the coagulation cascade and identifying potential drug interactions. |
| In Silico Drug Design | Computer-aided design of new drug molecules. | Designing novel oligosaccharide anticoagulants with improved properties. |
| Molecular Docking | Predicting the binding orientation of a small molecule to a protein target. | Understanding the molecular basis of fondaparinux's interaction with Factor Xa and antithrombin. |
| Pharmacophore Modeling | Identifying the essential 3D features of a molecule required for its biological activity. | Guiding the design of new Factor Xa inhibitors based on the structure of fondaparinux. |
Exploration of this compound's Interaction with Emerging Coagulation Pathway Components
The traditional model of the coagulation cascade is continuously being updated with the discovery of new components and pathways. A key area of future research for this compound is to explore its interactions with these emerging components of the coagulation system. While fondaparinux is known to be a highly selective inhibitor of Factor Xa, its potential effects on other, less well-characterized components of the coagulation pathway are not fully understood.
Research in this area could involve investigating the role of fondaparinux in modulating the contact pathway of coagulation or its effects on polyphosphate-driven coagulation. Furthermore, as new coagulation factors and regulatory proteins are identified, it will be important to assess whether fondaparinux interacts with them, either directly or indirectly. This research could reveal novel mechanisms of action for fondaparinux and could potentially lead to the identification of new therapeutic applications. Understanding these interactions will be crucial for a more complete picture of fondaparinux's pharmacological profile and for the development of the next generation of antithrombotic therapies.
Q & A
Q. What is the mechanism of action of Fondaparinux-dx Sodium, and how does it differ from other anticoagulants in its class?
this compound selectively inhibits Factor Xa by binding to antithrombin III, thereby preventing thrombin generation. Unlike heparins, it does not inhibit thrombin directly and exhibits minimal interaction with plasma proteins, reducing variability in anticoagulant response . To validate this mechanism experimentally, researchers should employ in vitro coagulation assays (e.g., anti-Xa activity assays) and compare results with unfractionated heparin or low-molecular-weight heparins under controlled conditions .
Q. What analytical methods are recommended for quantifying this compound in pharmacokinetic studies?
High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS) is widely used for quantification due to its specificity for polysaccharide structures. The Pharmacopeial Forum outlines a validated method using a reverse-phase column and sodium determination via atomic absorption spectroscopy (AAS) to ensure purity compliance (95.0–103.0%) . Researchers should optimize mobile phase composition (e.g., acetonitrile-phosphate buffer) and validate methods for linearity, precision, and recovery in biological matrices.
Q. How do researchers design controlled studies to assess this compound’s efficacy in thrombosis models?
Preclinical studies often use rodent models of venous thrombosis (e.g., stasis or endothelial injury models). Key variables include dose-response relationships (e.g., 0.5–10 mg/kg), thrombus weight measurement, and comparison with standard anticoagulants. Researchers must standardize surgical protocols and randomize treatment groups to minimize bias. Post-hoc power analysis should confirm sample size adequacy .
Advanced Research Questions
Q. What experimental strategies address contradictions in this compound’s anticoagulant efficacy across patient subgroups?
Contradictory clinical data (e.g., efficacy in renal impairment vs. normal patients) necessitate stratified subgroup analyses. Researchers should apply multivariate regression to adjust for covariates (e.g., creatinine clearance, body weight) and conduct in vitro studies using serum from target populations to isolate pharmacokinetic variables. Meta-analyses of existing trials can identify understudied cohorts .
Q. How can synthesis optimization improve this compound’s batch-to-batch consistency for research use?
Variability in polysaccharide chain length or sulfation can affect bioactivity. Researchers should implement orthogonal analytical techniques (e.g., nuclear magnetic resonance for structural integrity, size-exclusion chromatography for molecular weight distribution) during synthesis. Design of Experiments (DoE) methodologies can optimize reaction parameters (e.g., temperature, pH) to minimize variability .
Q. What methodologies are critical for evaluating this compound’s long-term stability in novel formulations?
Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) paired with real-time monitoring are essential. Analytical endpoints include anti-Xa activity retention, pH stability, and degradation product profiling via LC-MS. Researchers should also assess excipient compatibility using differential scanning calorimetry (DSC) .
Q. How do in vitro and in vivo models differ in predicting this compound’s immunogenicity risk?
In vitro assays (e.g., ELISA for anti-drug antibodies) may lack physiological relevance, whereas in vivo models (e.g., transgenic mice expressing human Fcγ receptors) better mimic immune responses. Researchers should correlate findings with clinical trial data and use flow cytometry to assess dendritic cell activation as a marker of immunogenicity .
Methodological Considerations
- Data Contradiction Analysis : Use systematic reviews (PRISMA guidelines) to aggregate conflicting results and apply sensitivity analyses to identify outlier studies. Frameworks like PICO (Population, Intervention, Comparison, Outcome) ensure focused hypothesis testing .
- Ethical Compliance : For human studies, clearly define inclusion/exclusion criteria (e.g., renal function thresholds) and adhere to protocols for adverse event monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
